(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-29-25-22-8-4-2-6-18(22)12-15-24(25)34-27(29)28-26(31)20-10-13-21(14-11-20)35(32,33)30-17-16-19-7-3-5-9-23(19)30/h2-15H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMAXSYQANWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety, a thiazole unit, and a sulfonamide group, which are known to contribute to the biological activity of compounds in this class.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within this class. For instance, derivatives of indole and thiazole have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds often range between 3.75 to 60 µg/disc against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/disc) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 30 |
| Compound C | Pseudomonas aeruginosa | 25 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes related to bacterial cell wall synthesis and disruption of cellular processes in cancer cells. The sulfonamide group is particularly known for its role in mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria .
Case Studies
A notable case study involved the administration of related thiazole derivatives in animal models, which showed significant reductions in tumor size and bacterial load. For example, a study demonstrated that a thiazole derivative significantly decreased Salmonella infection in vivo, showcasing its potential as an antibacterial agent .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indoline moiety linked to a sulfonamide group and a naphthalene-derived thiazole. This unique structure allows for interactions with various biological targets, making it a candidate for drug development. The synthesis typically involves multi-step reactions that include the formation of the indoline and thiazole rings, followed by coupling reactions to achieve the final product.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds similar to (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide. Research indicates that sulfonamide derivatives can inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are crucial in cancer cell proliferation and metastasis. The compound's ability to target these pathways suggests its role as a potential chemotherapeutic agent.
Case Study: Inhibition of Tumor Growth
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer effects, compounds with similar structures have been evaluated for antimicrobial properties. The presence of the thiazole ring is known to enhance antibacterial activity against a range of pathogens, including resistant strains.
Case Study: Antitubercular Activity
Research has shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, making them candidates for further development in treating tuberculosis. The mechanism involves inhibition of essential bacterial enzymes, leading to decreased survival rates of the bacteria.
Pharmaceutical Development
Given its promising biological activities, this compound could be developed into pharmaceuticals targeting:
- Cancer Treatment : As an adjunct or alternative therapy in oncology.
- Infectious Diseases : Potentially as a treatment for drug-resistant bacterial infections.
Research Tools
The compound may also serve as a valuable research tool in studying cellular signaling pathways related to cancer and infection mechanisms. Its ability to selectively inhibit specific kinases can help elucidate their roles in disease progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Sulfonation of indoline derivatives using chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group .
- Step 2 : Coupling the sulfonated indoline with a benzamide intermediate via nucleophilic substitution or amide bond formation, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to achieve >95% purity .
- Key Considerations : Reaction yields are sensitive to solvent choice (e.g., DMF vs. THF) and temperature control during sulfonation .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) : Verify proton environments (e.g., sulfonyl-linked protons at δ 3.2–3.5 ppm) and aromatic regions from the naphthothiazole moiety (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 506.12) and isotopic patterns .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonamide’s role in active-site binding .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals, particularly in the naphthothiazole region .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) via single-crystal analysis .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify conformational discrepancies .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide or sulfonyl moieties .
- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size <200 nm) to improve bioavailability .
Q. How can researchers investigate the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .
- Proteomics : SILAC-based quantification to detect changes in kinase or caspase activity .
- Molecular Docking : Simulate binding to potential targets (e.g., Bcl-2, EGFR) using AutoDock Vina .
Q. What experimental designs address stability challenges under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .
- pH Stability Profiling : Assess hydrolysis rates in buffers (pH 1–10) to identify labile bonds (e.g., sulfonamide cleavage at pH <3) .
- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., hydroxylated indoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
